molecular formula C4H7BrO2 B2588501 Propanoic acid, 2-bromo-, methyl ester, (2R)- CAS No. 20047-41-0

Propanoic acid, 2-bromo-, methyl ester, (2R)-

Cat. No. B2588501
CAS RN: 20047-41-0
M. Wt: 167.002
InChI Key: ACEONLNNWKIPTM-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propanoic acid, 2-bromo-, methyl ester, (2R)-” is a chemical compound with the molecular formula C4H7BrO2 . It has a molecular weight of 167.001 . This compound is also known by other names such as Methyl α-bromopropionate, Methyl dl-2-bromopropionate, Methyl 2-bromopropanoate, Methyl 2-bromopropionate, Propionic acid, 2-bromo-, methyl ester, 2-Bromopropanoic acid methyl ester, and 2-Bromopropionic acid methyl ester .


Molecular Structure Analysis

The molecular structure of “Propanoic acid, 2-bromo-, methyl ester, (2R)-” can be represented by the InChI string: InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanoic acid, 2-bromo-, methyl ester, (2R)-” include a molecular weight of 167.001 . More detailed properties could not be found from the web search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Insulin Sensitizing Agents Synthesis : A study by Verma et al. (2004) demonstrated a synthetic sequence utilizing ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates for preparing compounds with potential as insulin sensitizing agents. This process highlights the compound's utility in generating medically relevant molecules (R. Verma, R. Singla, & V. T. Punniyakoti, 2004).

  • Esterification Studies : Kastratović and Bigovic (2017) explored the esterification of higher monocarboxylic acids, demonstrating the reactivity of various alcohols and fatty acids, which indirectly relates to the understanding of compounds like 2-bromo-propanoic acid methyl ester in esterification processes (V. Kastratović & Miljan Bigovic, 2017).

  • Biodiesel Production and Pour Point Reduction : Research by Cheah Han Sern et al. (2008) on the synthesis of palmitic acid-based esters to study their effects on the pour point of palm oil methyl esters provides insights into how similar esters, including 2-bromo-propanoic acid methyl ester, could influence biodiesel properties (Cheah Han Sern, Choo Yuen May, Z. Zakaria, & R. Daik, 2008).

  • Reactive Distillation for Methyl Esters : Aqar et al. (2019) discussed a novel split-reflux policy in batch reactive distillation for synthesizing methyl esters, highlighting the compound's role in esterification and its implications for industrial methyl ester production (Dhia Y. Aqar, N. Rahmanian, & I. Mujtaba, 2019).

  • Marine Microbial Esterase Utilization : Cao et al. (2016) reported the functional characterization of a novel marine microbial esterase for the enantioselective preparation of (R)-Methyl 2-Chloropropionate, demonstrating the biotechnological application and potential environmental benefits of using such esterases in chemical synthesis (Yingying Cao, D. Deng, Aijun Sun, Yun Zhang, & Yunfeng Hu, 2016).

properties

IUPAC Name

methyl (2R)-2-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEONLNNWKIPTM-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20047-41-0
Record name methyl (2R)-2-bromopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.